(R)-Methyl 2-aminobutanoate hydrochloride
Overview
Description
The compound "(R)-Methyl 2-aminobutanoate hydrochloride" is a chiral molecule that is of interest in various chemical and pharmaceutical applications. It is related to the family of amino acid derivatives and esters, which are often key intermediates in the synthesis of biologically active compounds, including pharmaceuticals and peptides.
Synthesis Analysis
The synthesis of chiral amino acid derivatives can be achieved through various methods. For instance, the reaction of the dianion of methyl (R)-3-hydroxybutanoate with N-silylimine leads to the formation of a related compound, (3R,4S)-3-[(R)-1-hydroxyethyl]-4-trimethylsilylethynyl-2-azetidinone, which demonstrates the potential for synthesizing complex structures from simpler chiral precursors . Additionally, the enantioselective hydrolysis of dimethyl 3-methylglutarate to methyl (R)-3-methylglutarate using pig liver esterase shows another approach to synthesizing chiral amino acid derivatives . These methods highlight the importance of chiral starting materials and catalysts in the synthesis of enantiomerically pure compounds.
Molecular Structure Analysis
The molecular structure of chiral amino acid derivatives can be determined using various spectroscopic techniques. For example, vibrational spectroscopy and molecular docking studies have been used to analyze the structure and potential biological interactions of related compounds . X-ray crystallography has also been employed to determine the absolute configuration of similar molecules, such as (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid . These techniques are crucial for confirming the stereochemistry and understanding the three-dimensional arrangement of atoms within the molecule.
Chemical Reactions Analysis
Chiral amino acid derivatives can undergo a range of chemical reactions. The synthesis of 3-amino-2-hydroxy-4-phenylbutanoate from stereoselective aldimine coupling reactions is an example of how these compounds can be modified to produce specific configurations and functional groups . Furthermore, the preparation of various stereoisomers of 3-aminobutanoic acids through diastereomer separation and subsequent reactions demonstrates the versatility of these molecules in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of chiral amino acid derivatives like "(R)-Methyl 2-aminobutanoate hydrochloride" are influenced by their molecular structure. The electronic properties, such as the band gap energy and charge transfer, can be analyzed using UV-Vis spectroscopy and computational methods . The chemical reactivity and stability of these compounds can be assessed through their behavior in different reactions, such as hydrolysis, reduction, and transesterification . Additionally, the enantiomeric excess of related esters in natural products can provide insights into their biogenetic pathways and the influence of chirality on flavor and aroma .
Scientific Research Applications
Enantioselective Synthesis
- Diastereoselective Alkylation : (R)-Methyl 2-aminobutanoate hydrochloride is used in the diastereoselective alkylation of 3-aminobutanoic acid. The compound plays a crucial role in producing enantiomerically pure 3-aminobutanoic acids, which are valuable in medicinal chemistry and asymmetric synthesis (Estermann & Seebach, 1988).
Synthesis of Analogues
- GABA Analogues : It's instrumental in the synthesis of analogues of GABA (γ-aminobutyric acid), a significant inhibitory neurotransmitter. These analogues have potential applications in neuroscience and pharmacology (Duke et al., 2004).
Sensory Evaluation in Wine
- Wine Aroma : Ethyl 2-hydroxy-3-methylbutanoate enantiomers, related to (R)-Methyl 2-aminobutanoate hydrochloride, were studied for their sensory characteristics in wines. This research is relevant in understanding the contribution of such compounds to the fruity aroma of wines (Gammacurta et al., 2018).
Anticancer Research
- Organotin(IV) Complexes : The compound is utilized in the synthesis of amino acetate functionalized Schiff base organotin(IV) complexes, which show significant potential as anticancer drugs. These complexes have been tested for their cytotoxicity against various human tumor cell lines (Basu Baul et al., 2009).
Amino Acid Derivatives
- Beta-Amino Acids : The compound is key in the synthesis of beta-amino acids, which are crucial in developing pharmaceuticals and bioactive molecules (Juaristi et al., 1992).
Safety And Hazards
properties
IUPAC Name |
methyl (2R)-2-aminobutanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-3-4(6)5(7)8-2;/h4H,3,6H2,1-2H3;1H/t4-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAQQEGUPULIOZ-PGMHMLKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20534599 | |
Record name | Methyl (2R)-2-aminobutanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20534599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 2-aminobutanoate hydrochloride | |
CAS RN |
85774-09-0 | |
Record name | Methyl (2R)-2-aminobutanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20534599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl (2R)-2-aminobutanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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